Monocaprin

Übersicht

Beschreibung

Monoctanoin Komponente B: Es handelt sich um ein Monoglycerid, das vor allem wegen seiner biologischen Aktivität verwendet wird und Anwendungen in verschiedenen Bereichen wie Medizin und Industrie findet .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: : Monoctanoin Komponente B kann durch Veresterung von Glycerin mit Decansäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines sauren Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Veresterung sicherzustellen .

Industrielle Produktionsmethoden: : Die industrielle Produktion von Monoctanoin Komponente B erfolgt häufig unter Verwendung von Kokosnussöl als Ausgangsmaterial. Das Öl wird hydrolysiert, um Glycerin und Fettsäuren zu liefern, die dann verestert werden, um das gewünschte Monoglycerid zu produzieren. Diese Methode ist vorteilhaft aufgrund der Verfügbarkeit und Kosteneffizienz von Kokosnussöl .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : Monoctanoin Component B can be synthesized through the esterification of glycerol with decanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: : Industrial production of Monoctanoin Component B often involves the use of coconut oil as a starting material. The oil is hydrolyzed to yield glycerol and fatty acids, which are then esterified to produce the desired monoglyceride. This method is advantageous due to the availability and cost-effectiveness of coconut oil .

Analyse Chemischer Reaktionen

Reaktionstypen: : Monoctanoin Komponente B durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Carbonsäuren zu produzieren.

Reduktion: Reduktionsreaktionen können es wieder in Glycerin und Decansäure umwandeln.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, bei denen die Hydroxylgruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Thionylchlorid oder Phosphortribromid können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Oxidation: Produziert Decansäure und Glycerinderivate.

Reduktion: Liefert Glycerin und Decansäure.

Substitution: Bildet verschiedene substituierte Glycerinderivate.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Monocaprin exhibits significant antimicrobial activity against a variety of pathogens, including bacteria, fungi, and viruses.

Bacterial Infections

This compound has been shown to effectively kill strains of Neisseria gonorrhoeae, Staphylococcus aureus, and Escherichia coli, among others. Studies indicate that this compound-containing formulations are effective against antibiotic-resistant bacteria and can be formulated into eye drops that are non-irritating and stable over time .

Case Study: Eye Drop Formulation

- Objective : Develop a this compound-based eye drop to combat antibiotic-resistant infections.

- Findings : this compound demonstrated rapid bactericidal activity against N. gonorrhoeae and was non-irritating in ocular assays. The recommended formulation includes 0.25% this compound with 1% hydroxypropyl methylcellulose (HPMC) and 1% polysorbate 20 .

Antifungal Activity

This compound has shown effectiveness against Candida albicans, making it a potential candidate for denture disinfectants. An open study indicated a significant reduction in Candida counts on dentures treated with this compound solutions .

| Microorganism | Sensitivity to this compound |

|---|---|

| Candida albicans | High |

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

Therapeutic Applications

This compound's unique properties extend to therapeutic uses, particularly in enhancing the bioavailability of other compounds.

Enhancement of Bioavailability

Recent studies have demonstrated that this compound can enhance the bioavailability of fucoxanthin, a compound known for its anti-obesity and anti-diabetic effects. In diabetic mouse models, diets supplemented with this compound significantly increased serum fucoxanthinol concentrations compared to control groups .

Case Study: Fucoxanthin Bioavailability

- Objective : Investigate the effect of this compound on the bioavailability of fucoxanthin.

- Findings : Mice fed a diet containing this compound showed increased accumulation of fucoxanthinol in the liver and small intestine, suggesting that this compound may facilitate better absorption of this beneficial compound .

Food Safety Applications

This compound has been explored for its potential use in food safety due to its antimicrobial properties.

Control of Foodborne Pathogens

Emulsions containing this compound have shown efficacy in reducing contamination from Campylobacter jejuni, a common foodborne pathogen associated with poultry. These emulsions maintained their antimicrobial activity over extended storage periods .

Case Study: Campylobacter Reduction

- Objective : Evaluate the effectiveness of this compound emulsions against Campylobacter jejuni.

- Findings : this compound emulsions caused a >6-log reduction in viable bacterial counts within minutes, indicating strong potential for use in food safety applications .

Antiviral Properties

This compound's antiviral activity has also been investigated, particularly against enveloped viruses.

Potential Against Herpes Simplex Virus

Research indicates that this compound can prevent infections with herpes simplex virus type 2 in animal models, suggesting its potential as a microbicide . Additionally, nano-monocaprin formulations have been developed to enhance solubility and antiviral efficacy against coronaviruses .

Wirkmechanismus

Monoctanoin Component B exerts its effects primarily through its interaction with lipid membranes. It integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes including signal transduction and nutrient transport . The compound also targets specific enzymes involved in lipid metabolism, modulating their activity and influencing metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Monocaprin: Ein weiteres Monoglycerid mit ähnlichen Eigenschaften, das wegen seiner antimikrobiellen Aktivität verwendet wird.

Einzigartigkeit: : Monoctanoin Komponente B ist einzigartig aufgrund seiner spezifischen Fettsäurekettenlänge (Decansäure) und seiner Fähigkeit, sich in Lipidmembranen zu integrieren, wodurch es besonders effektiv bei der Modulation von Membra Eigenschaften und Enzymaktivitäten ist .

Biologische Aktivität

Monocaprin, a 1-monoglyceride of capric acid, has garnered attention for its diverse biological activities, particularly its antimicrobial properties. This article explores the various aspects of this compound's biological activity, including its mechanisms of action, efficacy against different microorganisms, and potential applications in clinical settings.

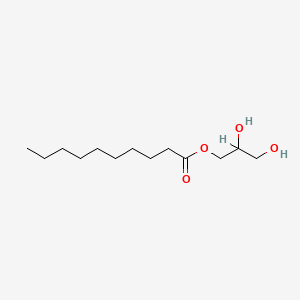

Chemical Structure and Properties

This compound (C_{10}H_{20}O_3) is characterized by the presence of a glycerol backbone esterified with a capric acid molecule. This structure imparts unique amphiphilic properties, allowing this compound to interact with lipid membranes effectively. The hydroxyl groups contribute to its polar characteristics, while the fatty acid tail provides non-polar properties, facilitating its penetration into microbial cell membranes.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against a range of pathogens, including bacteria, fungi, and viruses. The following table summarizes the inhibitory effects of this compound on various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Staphylococcus aureus | 500 µg/mL | Effective against gram-positive bacteria |

| Bacillus cereus | 1000 µg/mL | Effective against gram-positive bacteria |

| Salmonella typhimurium | 1000 µg/mL | Less effective compared to gram-positive |

| Escherichia coli | 1000 µg/mL | Similar efficacy as Salmonella |

| Candida albicans | Low concentrations | Highly sensitive; potential topical agent |

| Neisseria gonorrhoeae | Minimal resistance observed | Suitable for treatment of gonococcal infections |

The antimicrobial mechanism of this compound primarily involves disrupting the integrity of microbial cell membranes. This compound interacts with lipid bilayers, leading to increased permeability and eventual cell lysis. This action is particularly effective against gram-positive bacteria due to their simpler cell wall structure compared to gram-negative bacteria, which have an outer membrane that provides additional protection .

Case Studies and Research Findings

- Antibacterial Efficacy Against Gonorrhea : A study indicated that this compound could be an effective treatment for Neisseria gonorrhoeae, with minimal risk of resistance development. In vitro experiments showed that the MIC for this compound remained stable even after prolonged exposure to sub-lethal concentrations .

- Combination Therapy for Herpes Labialis : A clinical study demonstrated that a gel combining this compound with doxycycline significantly reduced healing time for herpes labialis compared to doxycycline alone. This suggests that this compound may enhance the therapeutic effects of other antibiotics .

- Food Safety Applications : Research has highlighted the potential use of this compound emulsions in controlling foodborne pathogens such as Campylobacter and Salmonella. These emulsions effectively reduced viable bacterial counts on contaminated surfaces .

Clinical Applications

This compound's broad-spectrum antimicrobial activity positions it as a candidate for various clinical applications:

- Topical Antimicrobials : Due to its effectiveness against skin pathogens like Candida albicans, this compound is being explored as an ingredient in topical formulations for skin infections.

- Prophylactic Treatments : Its use in eye drop formulations has been investigated for preventing infections caused by antibiotic-resistant strains of Neisseria gonorrhoeae during ocular procedures .

- Dietary Supplementation : this compound has been studied for enhancing the bioavailability of other compounds, such as fucoxanthin, which could be beneficial in dietary applications for obesity management .

Eigenschaften

IUPAC Name |

2,3-dihydroxypropyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUNXBRZDFMZOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891378 | |

| Record name | 1-Monodecanoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2277-23-8, 26402-22-2, 69070-60-6 | |

| Record name | 1-Decanoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2277-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monoctanoin component B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monocaprate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026402222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Monodecanoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decanoic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decanoic acid, ester with triglycerol trioctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dihydroxypropyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-CAPRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/197M6VFC1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.